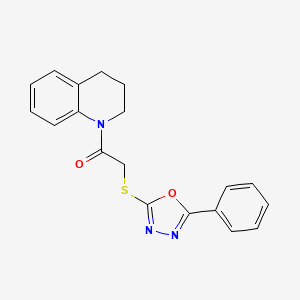
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that integrates a quinoline derivative with an oxadiazole moiety. Its molecular formula is C26H24N4O2S, and it has a molecular weight of 456.6 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The unique structure of this compound combines both quinoline and oxadiazole functionalities, which are known for their diverse biological activities. The presence of these moieties allows for interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Biological Activities
Research on the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity
Studies have indicated that derivatives containing similar structural features exhibit significant antimicrobial properties. For instance, compounds with phenyl and oxadiazole groups have shown effective inhibition against various bacterial and fungal strains. The compound's ability to disrupt microbial cell function is attributed to its interaction with critical cellular components.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(phenylthio)ethanone | Quinoline + Phenylthio | Moderate | |
| 2-(4-Methyl-4H-1,2,4-triazol-3-ylthio)acetophenone | Triazole + Thioether | High |
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The quinoline moiety is particularly noted for its role in targeting cancer cell metabolism.
Case Study: Inhibition of Cancer Cell Lines
A recent study demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in key metabolic pathways.
- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways associated with disease processes.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that integrate both the quinoline and oxadiazole components. These methods often employ reaction conditions that facilitate the formation of the thioether linkage critical for its biological activity.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-17(22-12-6-10-14-7-4-5-11-16(14)22)13-25-19-21-20-18(24-19)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXWWWRAZDPCMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













